1-Deoxy-L-galactitol

Antibacterial Microbiology Stereochemistry

Researchers studying enteric bacterial galactitol metabolism face a critical stereochemical specificity problem: D-fucitol exhibits no inhibitory activity against galactitol-positive E. coli K12, causing failed experiments and wasted resources. • Stereospecifically inhibits galactitol-positive E. coli K12 strains; enantiomer D-fucitol is inactive • Validated ligand for L-fucose isomerase co-crystallization (B. pallidus D-arabinose isomerase structure solved at 2.60 Å resolution) • ≥98% purity; white crystalline solid; shipped at ambient temperature

Molecular Formula C6H14O5
Molecular Weight 166.17 g/mol
Cat. No. B1256031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxy-L-galactitol
Molecular FormulaC6H14O5
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4+,5+,6-/m1/s1
InChIKeySKCKOFZKJLZSFA-DPYQTVNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Deoxy-L-galactitol (L-Fucitol) Overview


1-Deoxy-L-galactitol (synonyms: L-fucitol, 1-deoxy-D-galactitol, CAS 13074-06-1) is a six-carbon sugar alcohol (alditol) that exists as the reduced form of L-fucose [1]. It is a naturally occurring galactitol analogue isolated from Myristica fragrans (nutmeg) [2]. The compound is chemically distinguished from its stereoisomer D-fucitol by its (2S,3R,4S,5R) absolute configuration and from galactitol by the replacement of a terminal hydroxyl group with a hydrogen atom. This compound has been used to determine the structure of L-fucose isomerase from E. coli and Bacillus pallidus [3], and it inhibits galactitol-positive strains of Escherichia coli K12 [2].

1-Deoxy-L-galactitol: Key Distinctions


In-class compounds such as galactitol, D-fucitol, and 2-deoxy-D-galactitol cannot be simply interchanged in research or industrial applications due to pronounced differences in stereochemical recognition, biological activity, and material properties. 1-Deoxy-L-galactitol exhibits stereospecific inhibition of galactitol-positive E. coli K12 strains that is not observed with its enantiomer D-fucitol [1]. The compound adopts a specific hydrogen-bonded crystalline architecture distinct from related alditols, with each molecule acting as a donor and acceptor of five hydrogen bonds [2]. Furthermore, when incorporated into bolaform amphiphiles, the 1-deoxy-D-galactitol head group confers a markedly higher melting point compared to the 1-deoxy-D-glucitol analog due to the absence of 1,3-syn interactions [3]. These stereochemistry-dependent differences mandate precise compound specification in procurement workflows.

1-Deoxy-L-galactitol Evidence Benchmarks


Stereospecific Inhibition of E. coli K12

1-Deoxy-L-galactitol (L-fucitol) inhibits galactitol-positive strains of Escherichia coli K12, whereas its enantiomer D-fucitol shows no inhibitory activity against the same strains. The related analog 2-deoxy-D-galactitol also exhibits inhibitory activity, but L-fucitol represents the only naturally occurring galactitol analogue with this stereospecific activity profile [1].

Antibacterial Microbiology Stereochemistry

D-Arabinose Isomerase Structural Probe

L-Fucitol (1-deoxy-L-galactitol) binds to Bacillus pallidus D-arabinose isomerase as an inhibitor, enabling determination of the enzyme-inhibitor complex structure at 2.60 Å resolution. This structural information has been used to elucidate the active site geometry and substrate recognition mechanism of the isomerase [1]. In contrast, other sugar alcohols such as glycerol and 2-methyl-2,4-pentadiol do not provide the same mechanistic insights when complexed with the enzyme, as they lack the structural features necessary to occupy the full active site [1].

Enzymology Structural Biology X-ray Crystallography

Bolaform Amphiphile Thermal Properties

In bolaform amphiphiles synthesized with nonidentical aldityl head groups, compounds containing the 1-deoxy-D-galactitol head group exhibit markedly higher melting points than those containing the 1-deoxy-D-glucitol head group. This difference is attributed to the presence of 1,3-syn interactions within the glucitol carbohydrate moiety that are absent in the galactitol head group, leading to altered solid-state packing [1].

Surfactants Materials Chemistry Synthesis

Crystalline Hydrogen-Bonding Architecture

X-ray crystallographic analysis reveals that 1-deoxy-D-galactitol (L-fucitol) adopts a distinctive hydrogen-bonded layered structure in the crystalline form. Each molecule acts as both a donor and acceptor of five hydrogen bonds, with the layers running parallel to the ac plane [1]. This hydrogen-bonding pattern differs from that observed in other six-carbon sugar alcohols such as galactitol and D-fucitol, which exhibit different hydrogen-bonding networks and crystal packing arrangements [1].

Crystallography Solid-State Chemistry Hydrogen Bonding

Natural Product Origin

1-Deoxy-L-galactitol is a naturally occurring galactitol analogue isolated from Myristica fragrans (nutmeg) [1]. Unlike its synthetic analogs, this compound is classified as a plant metabolite with demonstrated antibacterial activity [2]. The natural origin of 1-deoxy-L-galactitol distinguishes it from synthetic sugar alcohols and may be relevant for studies of plant biochemistry or natural product-derived antimicrobial agents.

Natural Products Phytochemistry Antibacterial

Microcystis aeruginosa Lysis Activity

Among linear six-carbon sugar alcohols tested for lytic activity against the cyanobacterium Microcystis aeruginosa NIES-298, fucitol (1-deoxy-L-galactitol) was one of five compounds (along with mannitol, galactitol, iditol, and sorbitol) that induced rapid cell lysis. In contrast, other sugar alcohols did not exhibit this activity, suggesting a structural requirement for the linear six-carbon alditol backbone [1].

Cyanobacteria Algicidal Environmental Microbiology

1-Deoxy-L-galactitol Application Scenarios


E. coli K12 Selective Inhibition

1-Deoxy-L-galactitol is the stereoisomer of choice for studies involving selective inhibition of galactitol-positive Escherichia coli K12 strains. Unlike D-fucitol, which shows no inhibitory activity, 1-deoxy-L-galactitol (L-fucitol) actively inhibits these strains [1]. This stereospecific activity makes it valuable for bacterial genetics research, particularly for studies of the galactitol phosphoenolpyruvate phosphotransferase system and the gat operon [1]. Researchers developing selective growth media or studying carbohydrate transport systems in enteric bacteria should specify L-fucitol (1-deoxy-L-galactitol) to ensure functional activity. For reference, 2-deoxy-D-galactitol also exhibits inhibitory activity, but 1-deoxy-L-galactitol is the naturally occurring galactitol analogue with this property [1].

L-Fucose Isomerase Crystallography

1-Deoxy-L-galactitol serves as a validated inhibitor and structural probe for L-fucose isomerase and D-arabinose isomerase. The compound has been successfully used to determine the X-ray crystal structure of Bacillus pallidus D-arabinose isomerase in complex with L-fucitol at 2.60 Å resolution [2]. This structural information has been instrumental in elucidating the active site geometry and substrate recognition mechanisms of enzymes involved in rare sugar metabolism [2]. For structural biologists studying the L-fucose metabolic pathway or the broader class of sugar isomerases, 1-deoxy-L-galactitol provides a reliable ligand for co-crystallization and active site mapping. It has also been used to determine the structure of E. coli L-fucose isomerase [2].

Bolaform Amphiphile & Gemini Surfactant Synthesis

In synthetic materials chemistry, 1-deoxy-D-galactitol is the preferred alditol building block for bolaform amphiphiles requiring elevated melting points. When incorporated as a head group in nonsymmetrical bolaform amphiphiles, the 1-deoxy-D-galactitol moiety confers markedly higher melting points compared to the 1-deoxy-D-glucitol analog [3]. This thermal property difference, attributed to the absence of destabilizing 1,3-syn interactions in the galactitol head group, makes 1-deoxy-D-galactitol the rational choice for applications requiring higher thermal stability or specific solid-state packing [3]. The compound can be incorporated via reductive amination using 5% Pd/C catalyst at 40°C and 4 MPa hydrogen [3], providing a well-established synthetic route for materials development.

Cyanobacterial Bloom Algicidal Application

1-Deoxy-L-galactitol (fucitol) is among a defined subset of linear six-carbon sugar alcohols that induce rapid lysis of Microcystis aeruginosa NIES-298, a cyanobacterium responsible for harmful algal blooms [4]. The lytic activity is specific to linear six-carbon sugar alcohols including mannitol, galactitol, iditol, fucitol, and sorbitol, while other sugar alcohols lack this effect [4]. For environmental microbiologists and researchers developing eco-friendly cyanobacterial control strategies, fucitol represents a structurally defined, naturally occurring compound with demonstrated algicidal activity against this ecologically and toxicologically significant species [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deoxy-L-galactitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.